(4,6-Dichloropyridin-3-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,6-Dichloropyridin-3-YL)methanamine is an organic compound with the molecular formula C6H6Cl2N2 It is a derivative of pyridine, where the 3-position is substituted with a methanamine group and the 4 and 6 positions are substituted with chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dichloropyridin-3-YL)methanamine typically involves the chlorination of pyridine derivatives followed by amination. One common method involves the reaction of 4,6-dichloropyridine with formaldehyde and ammonia under controlled conditions to introduce the methanamine group . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated reactors can enhance the production rate and reduce the cost of synthesis .
Chemical Reactions Analysis
Types of Reactions
(4,6-Dichloropyridin-3-YL)methanamine undergoes various chemical reactions, including:
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hypervalent iodine, TEMPO, and other mild oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Sodium bicarbonate, ethanol, and other nucleophiles.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(4,6-Dichloropyridin-3-YL)methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (4,6-Dichloropyridin-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(5,6-Dichloropyridin-3-YL)methanamine: Similar structure but with chlorine atoms at different positions.
(4,6-Dichloropyridin-3-YL)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
(4,6-Dichloropyridin-3-YL)thiazol-2-amine: Contains a thiazole ring instead of a methanamine group.
Uniqueness
(4,6-Dichloropyridin-3-YL)methanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(4,6-dichloropyridin-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-5-1-6(8)10-3-4(5)2-9/h1,3H,2,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGSACPJTUATFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)CN)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.